3-Phenylthiomorpholine;hydrochloride
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Overview
Description
3-Phenylthiomorpholine;hydrochloride is a chemical compound with the molecular formula C10H14ClNS. It is a derivative of thiomorpholine, where a phenyl group is attached to the nitrogen atom, and it is combined with hydrochloride to form a salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylthiomorpholine;hydrochloride typically involves the reaction of thiomorpholine with a phenylating agent under controlled conditions. One common method is the reaction of thiomorpholine with phenyl chloride in the presence of a base, such as sodium hydroxide, to form 3-Phenylthiomorpholine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Phenylthiomorpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to thiomorpholine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted phenylthiomorpholine derivatives.
Scientific Research Applications
3-Phenylthiomorpholine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Phenylthiomorpholine;hydrochloride involves its interaction with specific molecular targets. The phenyl group enhances its ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor interactions .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the phenyl group.
Phenylmorpholine: Similar structure but with an oxygen atom instead of sulfur.
Phenylpiperazine: Contains a similar phenyl group but with a different ring structure.
Uniqueness
3-Phenylthiomorpholine;hydrochloride is unique due to the presence of both a phenyl group and a sulfur atom in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-phenylthiomorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWRUTVHCYOOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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